molecular formula C24H22N2O2S B2405342 N-(4-methoxyphenyl)-1-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carboxamide CAS No. 478043-55-9

N-(4-methoxyphenyl)-1-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carboxamide

Cat. No. B2405342
CAS RN: 478043-55-9
M. Wt: 402.51
InChI Key: HRYQVPKINZYOTJ-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-1-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carboxamide is a useful research compound. Its molecular formula is C24H22N2O2S and its molecular weight is 402.51. The purity is usually 95%.
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Scientific Research Applications

Antagonists of Peptidoleukotrienes

Substituted indole-5-carboxamides and indole-6-carboxamides, which include compounds structurally related to N-(4-methoxyphenyl)-1-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carboxamide, have been identified as potent and selective antagonists of peptidoleukotrienes. These compounds have demonstrated significant activity in vitro and in vivo, particularly in models of asthma in guinea pigs. Their pharmacological evaluation suggests potential therapeutic applications in treating asthma and other respiratory conditions (Jacobs et al., 1993).

Leukotriene Receptor Antagonists

In a related study, derivatives of these compounds have been investigated for their selectivity and potency as leukotriene receptor antagonists. This research contributed to the development of a compound that underwent clinical evaluation, highlighting the potential of these molecules in treating respiratory diseases, particularly those mediated by leukotrienes (Jacobs et al., 1994).

Antibacterial and Antifungal Activities

Several derivatives structurally related to N-(4-methoxyphenyl)-1-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carboxamide have shown notable antibacterial and antifungal activities. These compounds' molecular structures, featuring specific aromatic and thiophene rings, contribute to their biological activities, making them candidates for developing new antimicrobial agents (Vasu et al., 2005).

Cytotoxicity in Cancer Research

Research has also been conducted on derivatives of N-(4-methoxyphenyl)-1-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carboxamide for their cytotoxic properties against cancer cells. These studies are crucial for the development of new anticancer agents and understanding the molecular mechanisms of cancer cell inhibition (Hassan et al., 2014).

properties

IUPAC Name

N-(4-methoxyphenyl)-1-methyl-2-(4-methylphenyl)sulfanylindole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2S/c1-16-8-14-19(15-9-16)29-24-22(20-6-4-5-7-21(20)26(24)2)23(27)25-17-10-12-18(28-3)13-11-17/h4-15H,1-3H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYQVPKINZYOTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C3=CC=CC=C3N2C)C(=O)NC4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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